tert-butyl N-(acridin-9-ylamino)carbamate
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Overview
Description
tert-butyl N-(acridin-9-ylamino)carbamate: is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of tert-butyl N-(acridin-9-ylamino)carbamate typically involves the reaction of acridine derivatives with tert-butyl carbamate under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-(acridin-9-ylamino)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-(acridin-9-ylamino)carbamate has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the activity of topoisomerase enzymes. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease. Additionally, it has applications in the industry as a fluorescent dye and in the development of new materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(acridin-9-ylamino)carbamate involves its ability to intercalate into DNA, which disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets of this compound include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage and repair .
Comparison with Similar Compounds
tert-butyl N-(acridin-9-ylamino)carbamate is unique compared to other acridine derivatives due to its specific chemical structure and properties. Similar compounds include acriflavine, proflavine, and amsacrine, which also have acridine as their core structure.
Properties
CAS No. |
303205-53-0 |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-(acridin-9-ylamino)carbamate |
InChI |
InChI=1S/C18H19N3O2/c1-18(2,3)23-17(22)21-20-16-12-8-4-6-10-14(12)19-15-11-7-5-9-13(15)16/h4-11H,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
WRJPMVVJSQUTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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